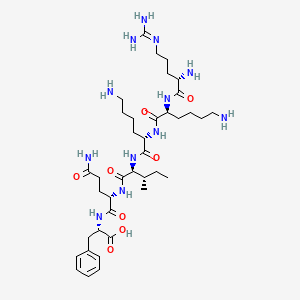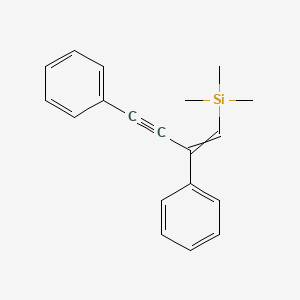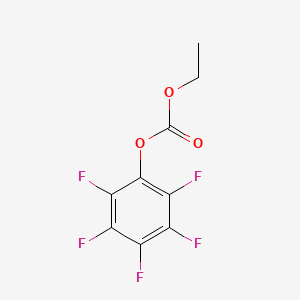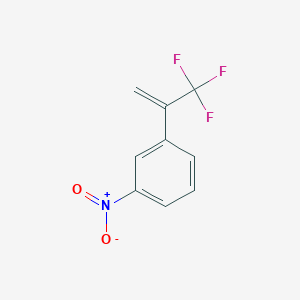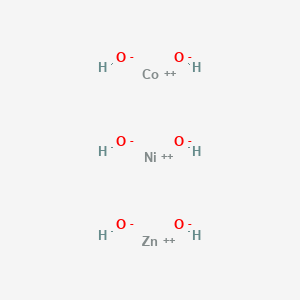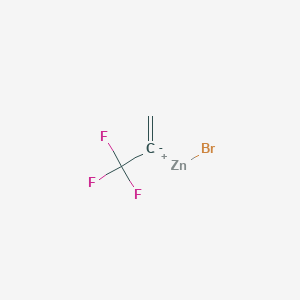
bromozinc(1+);3,3,3-trifluoroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromozinc(1+);3,3,3-trifluoroprop-1-ene is a chemical compound with the molecular formula C3H2BrF3Zn It is a zinc-containing organometallic compound that features a trifluoropropene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromozinc(1+);3,3,3-trifluoroprop-1-ene can be synthesized through the reaction of 3,3,3-trifluoroprop-1-ene with a zinc bromide solution. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
- Dissolution of zinc bromide in an appropriate solvent, such as tetrahydrofuran (THF).
- Addition of 3,3,3-trifluoroprop-1-ene to the solution.
- Stirring the mixture at a controlled temperature to facilitate the formation of the bromozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with careful monitoring of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Bromozinc(1+);3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as halides, alkoxides, or amines.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-zinc bonds.
Coupling Reactions: It can be used in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Nucleophiles: Halides, alkoxides, amines.
Electrophiles: Alkyl halides, aryl halides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the bromine atom.
Addition Products: Compounds with new carbon-zinc bonds.
Coupling Products: Biaryl or alkyl-aryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
Bromozinc(1+);3,3,3-trifluoroprop-1-ene has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis to introduce trifluoropropene moieties into target molecules.
Materials Science: The compound is explored for its potential in the synthesis of novel materials with unique properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly those requiring trifluoromethylated intermediates.
Catalysis: The compound is studied for its role in catalytic processes, including cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of bromozinc(1+);3,3,3-trifluoroprop-1-ene involves the formation of reactive intermediates that facilitate various chemical transformations. The zinc atom acts as a Lewis acid, coordinating with nucleophiles and electrophiles to promote bond formation. The trifluoropropene moiety provides unique electronic properties that influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bromo-3,3,3-trifluoroprop-1-ene: A similar compound without the zinc atom, used in similar synthetic applications.
Chloro-3,3,3-trifluoroprop-1-ene: Another halogenated trifluoropropene compound with different reactivity due to the presence of chlorine instead of bromine.
Iodo-3,3,3-trifluoroprop-1-ene: A compound with iodine, offering different reactivity and selectivity in chemical reactions.
Uniqueness
Bromozinc(1+);3,3,3-trifluoroprop-1-ene is unique due to the presence of the zinc atom, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis and catalysis, offering advantages over similar compounds without the zinc component.
Propiedades
Número CAS |
139954-92-0 |
|---|---|
Fórmula molecular |
C3H2BrF3Zn |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
bromozinc(1+);3,3,3-trifluoroprop-1-ene |
InChI |
InChI=1S/C3H2F3.BrH.Zn/c1-2-3(4,5)6;;/h1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
OWXHXMKYUXLFID-UHFFFAOYSA-M |
SMILES canónico |
C=[C-]C(F)(F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


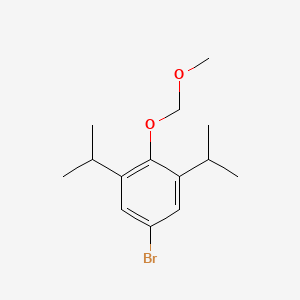
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
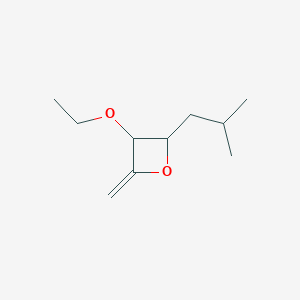
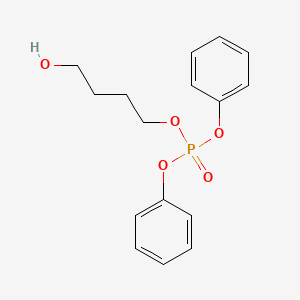
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
